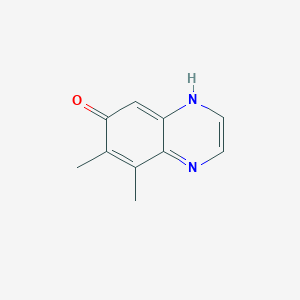
7,8-Dimethyl-6-quinoxalinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dimethyl-6-quinoxalinol, also known as DMQX, is a chemical compound that belongs to the quinoxaline family. DMQX is a potent antagonist of the ionotropic glutamate receptor, which is involved in the transmission of excitatory signals in the central nervous system.
Wirkmechanismus
7,8-Dimethyl-6-quinoxalinol acts as a competitive antagonist of the AMPA receptor subtype by binding to the receptor's glutamate-binding site. By blocking the activation of AMPA receptors, 7,8-Dimethyl-6-quinoxalinol reduces the excitatory synaptic transmission in the central nervous system. This mechanism of action has been implicated in the regulation of synaptic plasticity, learning, and memory.
Biochemische Und Physiologische Effekte
7,8-Dimethyl-6-quinoxalinol has been shown to have potent effects on synaptic transmission and plasticity. In vitro studies have demonstrated that 7,8-Dimethyl-6-quinoxalinol can block the induction of long-term potentiation, a cellular process that underlies learning and memory. In vivo studies have shown that 7,8-Dimethyl-6-quinoxalinol can impair spatial learning and memory in rodents. 7,8-Dimethyl-6-quinoxalinol has also been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
7,8-Dimethyl-6-quinoxalinol is a potent and selective antagonist of the AMPA receptor subtype, which makes it a valuable tool for studying the role of AMPA receptors in synaptic plasticity, learning, and memory. However, 7,8-Dimethyl-6-quinoxalinol has some limitations for lab experiments. 7,8-Dimethyl-6-quinoxalinol has a short half-life and is rapidly metabolized in vivo, which limits its use in long-term experiments. 7,8-Dimethyl-6-quinoxalinol can also have off-target effects on other glutamate receptor subtypes, which can complicate the interpretation of results.
Zukünftige Richtungen
7,8-Dimethyl-6-quinoxalinol has potential applications in the treatment of neurological disorders such as stroke and traumatic brain injury. Future research should focus on developing more stable and selective AMPA receptor antagonists that can be used in long-term experiments and clinical trials. 7,8-Dimethyl-6-quinoxalinol can also be used to study the role of AMPA receptors in other physiological processes such as pain perception, addiction, and neurodegeneration.
Synthesemethoden
7,8-Dimethyl-6-quinoxalinol can be synthesized by reacting 2,3-dimethylquinoxaline with 2-nitrobenzaldehyde in the presence of sodium borohydride. The resulting product is then reduced with zinc and hydrochloric acid to obtain 7,8-Dimethyl-6-quinoxalinol. The purity of 7,8-Dimethyl-6-quinoxalinol can be further increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
7,8-Dimethyl-6-quinoxalinol has been extensively used in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological processes. 7,8-Dimethyl-6-quinoxalinol is a selective antagonist of the AMPA receptor subtype, which is involved in synaptic plasticity, learning, and memory. 7,8-Dimethyl-6-quinoxalinol has been used to investigate the role of AMPA receptors in long-term potentiation, a cellular process that underlies learning and memory.
Eigenschaften
CAS-Nummer |
101063-90-5 |
|---|---|
Produktname |
7,8-Dimethyl-6-quinoxalinol |
Molekularformel |
C10H10N2O |
Molekulargewicht |
174.2 g/mol |
IUPAC-Name |
7,8-dimethylquinoxalin-6-ol |
InChI |
InChI=1S/C10H10N2O/c1-6-7(2)10-8(5-9(6)13)11-3-4-12-10/h3-5,13H,1-2H3 |
InChI-Schlüssel |
ZDDDSYQZTSHIHD-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(C2=NC=CNC2=CC1=O)C |
SMILES |
CC1=C(C2=NC=CN=C2C=C1O)C |
Kanonische SMILES |
CC1=C(C2=NC=CNC2=CC1=O)C |
Synonyme |
6-Quinoxalinol, 7,8-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol](/img/structure/B8319.png)



